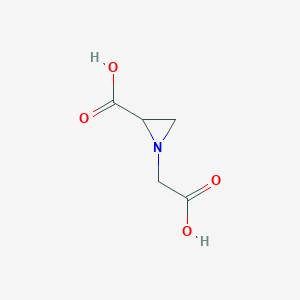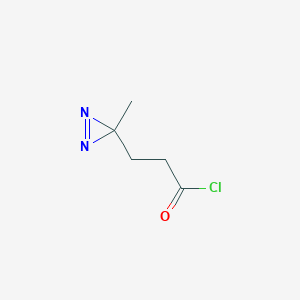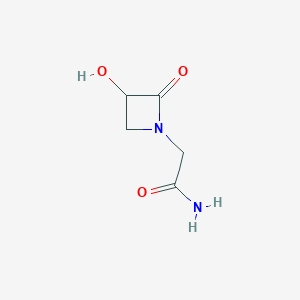
(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the hydrogenation of quinoxaline derivatives. One common method is the asymmetric hydrogenation of 2-methylquinoline using chiral cationic ruthenium catalysts. The reaction conditions often include the use of a solvent like ethanol and a hydrogen pressure of around 50 atm at a temperature of 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The catalysts used are often immobilized on solid supports to facilitate easy separation and reuse.
Types of Reactions:
Oxidation: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline-2,3-diones.
Reduction: The compound can be reduced further to form tetrahydroquinoxalines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Quinoxaline: The parent compound, lacking the methyl and dihydro modifications.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Quinoxaline-2,3-dione: An oxidized derivative.
Uniqueness: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral center and specific structural modifications, which confer distinct chemical and biological properties
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(3R)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChIキー |
BEAJCHFCYQOFGS-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@H]1C(=O)NC2=CC=CC=C2N1 |
正規SMILES |
CC1C(=O)NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


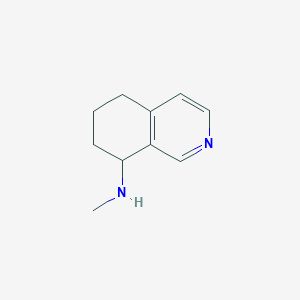
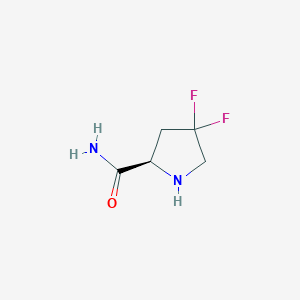
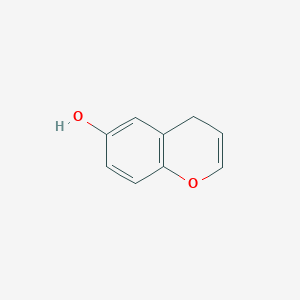
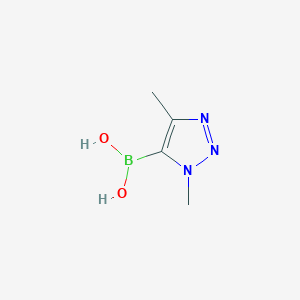
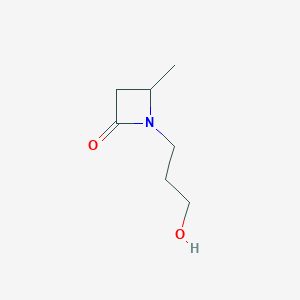
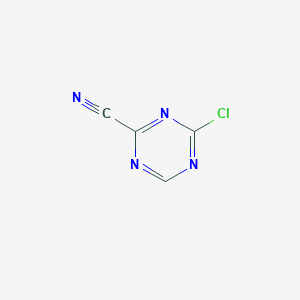

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)

